5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 1159678-62-2
Cat. No.: VC2703851
Molecular Formula: C11H9FN4O
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159678-62-2 |
|---|---|
| Molecular Formula | C11H9FN4O |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | 5-amino-1-(3-fluoro-2-methoxyphenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 |
| Standard InChI Key | HYUWMGXBKYHEHC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N |
| Canonical SMILES | COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N |
Introduction
Chemical Identity and Physical Properties
5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile is a structurally complex pyrazole derivative characterized by several functional groups attached to the central pyrazole ring. The compound's essential identifying information and physical properties are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1159678-62-2 |
| Molecular Formula | C₁₁H₉FN₄O |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | 5-amino-1-(3-fluoro-2-methoxyphenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 |
| Standard InChIKey | HYUWMGXBKYHEHC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N |
| PubChem Compound | 58110904 |
The compound consists of a pyrazole core with an amino group at the 5-position and a nitrile (cyano) group at the 4-position. The 1-position is occupied by a 3-fluoro-2-methoxyphenyl substituent, creating a molecule with multiple functional groups that influence its reactivity and potential applications.
Structural Characteristics and Chemical Features
The structure of 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile is characterized by its heterocyclic nature and multiple functional groups. The central pyrazole ring serves as the core scaffold, with several key structural features:
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A pyrazole ring system with nitrogen atoms at positions 1 and 2
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An amino group (-NH₂) at position 5 of the pyrazole ring
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A nitrile group (-CN) at position 4 of the pyrazole ring
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A 3-fluoro-2-methoxyphenyl substituent attached to the N-1 position of the pyrazole
These structural elements contribute to the compound's chemical reactivity, with the nitrile and amino groups serving as potential sites for further functionalization. The presence of fluorine in the phenyl ring enhances metabolic stability and lipophilicity, while the methoxy group influences electronic properties and hydrogen bonding capabilities.
Synthesis Methodologies
Specific Synthetic Route
Based on similar compounds, a likely synthetic route for 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile would involve the reaction between (ethoxymethylene)malononitrile and 3-fluoro-2-methoxyphenylhydrazine. This approach is supported by documented syntheses of structurally related compounds .
The synthesis would likely follow this general pathway:
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Preparation of (ethoxymethylene)malononitrile as a key intermediate
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Reaction with 3-fluoro-2-methoxyphenylhydrazine under reflux conditions in ethanol or trifluoroethanol
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Cyclization through a nucleophilic addition followed by ring closure
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Isolation and purification of the target compound
This synthetic approach has been reported to yield similar compounds with excellent regioselectivity, producing the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile structure as the exclusive product, without forming other regioisomers or uncyclized hydrazides .
Mechanistic Considerations
The reaction mechanism likely proceeds through an initial Michael-type addition of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile. The intermediate formed undergoes elimination and rearrangement to give an alkylidene hydrazide, which then undergoes intramolecular cyclization. This is followed by aromatization to give the final pyrazole product .
The regioselectivity observed in this reaction is noteworthy, as it consistently leads to the formation of the 5-amino isomer rather than the 3-amino isomer. This selectivity is influenced by electronic factors and the reaction conditions, particularly the solvent choice and temperature .
Characterization Methods
Spectroscopic Analysis
Characterization of 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile and related compounds typically relies on various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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UV-Visible spectroscopy
For similar compounds, ¹H NMR analysis typically shows characteristic signals for the amino group protons (typically as a broad singlet around δ 4.6-6.6 ppm), the pyrazole C-H proton (singlet around δ 7.6-7.7 ppm), and the aromatic protons from the phenyl ring (typically in the range of δ 7.0-7.5 ppm) .
The IR spectrum would be expected to show characteristic absorption bands for the nitrile group (around 2200-2220 cm⁻¹) and the amino group (typically in the range of 3300-3400 cm⁻¹) .
Chromatographic Methods
Purification and analysis of 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile can be achieved through various chromatographic techniques:
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Column chromatography on silica gel using appropriate solvent systems (commonly hexane/ethyl acetate gradients)
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
These methods are essential for obtaining the compound in high purity for subsequent applications and accurate characterization .
Structure-Activity Relationships
Understanding the structure-activity relationships of 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile and related compounds is crucial for rational design of derivatives with enhanced properties. Key structural elements that influence biological activity include:
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The pyrazole core, which is a privileged structure in medicinal chemistry
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The position and nature of substituents on the pyrazole ring
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The fluorine atom, which can enhance metabolic stability and lipophilicity
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The methoxy group, which influences electronic properties and hydrogen bonding
Modification of these structural elements can lead to compounds with altered biological activity profiles, potentially enabling the development of more selective and potent compounds for specific applications .
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